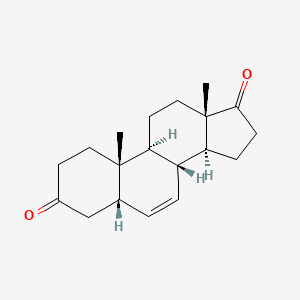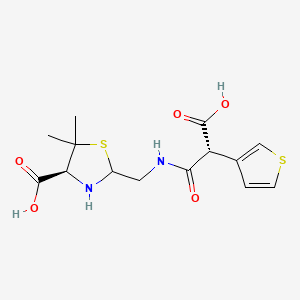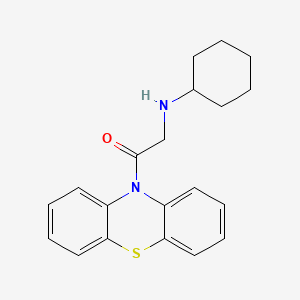
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone typically involves the reaction of cyclohexanone with 2-aminobenzenethiol under specific conditions. One common method includes the use of potassium iodide and (benzylsulfonyl)benzene as catalysts. The reaction is carried out in a sealed tube purged with oxygen and stirred at 140°C for 24 hours. The product is then purified by column chromatography on neutral aluminum oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenothiazine ring.
Scientific Research Applications
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and this compound may have similar therapeutic potential.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(10H-Phenothiazin-10-yl)aniline: This compound shares the phenothiazine core but differs in the substituent groups attached to the ring.
4-[(10H-phenothiazin-10-yl)methyl]-N-hydroxybenzamide: Another phenothiazine derivative with distinct functional groups and biological activities.
Uniqueness
2-(Cyclohexylamino)-1-(10H-phenothiazin-10-yl)ethanone is unique due to the presence of the cyclohexylamino group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C20H22N2OS |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(cyclohexylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H22N2OS/c23-20(14-21-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h4-7,10-13,15,21H,1-3,8-9,14H2 |
InChI Key |
WYFLXQSLHNEEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


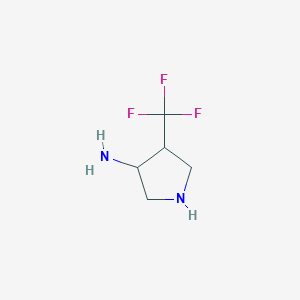
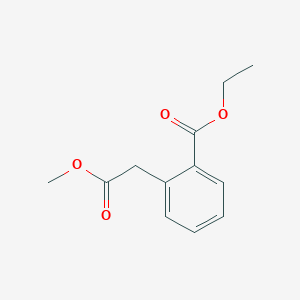

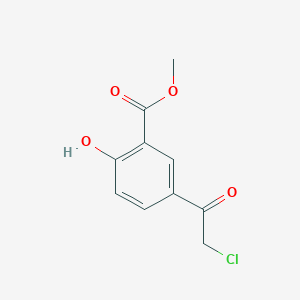
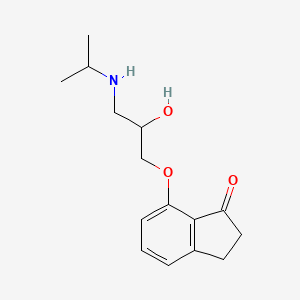
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)

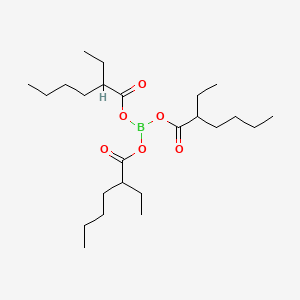
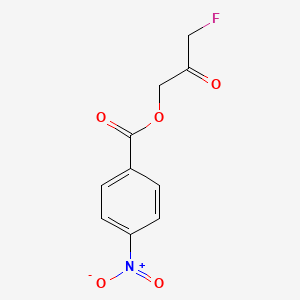
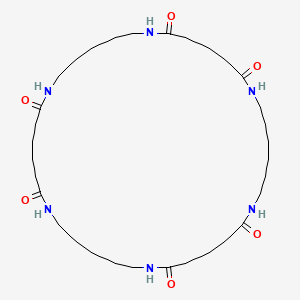
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)
